Deoxybrevianamide E

Catalog No.
S577715
CAS No.
34610-68-9
M.F
C21H25N3O2
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deoxybrevianamide E

For synthetic access to bicyclo[2.2.2]diazaoctane alkaloids, direct C-2 reverse prenylation is inefficient. Deoxybrevianamide E solves this:

  • Advanced intermediate: Bypasses the need for low-yielding prenylation, enabling direct DMDO/bio-catalytic oxidative cyclization to form the BDO core.
  • Analytical standard: Essential for characterizing reverse prenyltransferases (e.g., BrePT, NotF) and determining enzyme kinetics.
  • Supply reliability: ≥99% purity, soluble in DMSO/DMF, ships promptly for reproducible total synthesis workflows.

CAS Number

34610-68-9

Product Name

Deoxybrevianamide E

IUPAC Name

(3S,8aS)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C21H25N3O2/c1-4-21(2,3)18-14(13-8-5-6-9-15(13)22-18)12-16-20(26)24-11-7-10-17(24)19(25)23-16/h4-6,8-9,16-17,22H,1,7,10-12H2,2-3H3,(H,23,25)/t16-,17-/m0/s1

InChI Key

KUGNSEAHJVSMAJ-IRXDYDNUSA-N

Canonical SMILES

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)CC3C(=O)N4CCCC4C(=O)N3

Isomeric SMILES

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3

The exact mass of the compound Deoxybrevianamide E is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Deoxybrevianamide E, Cyclo-L-tryptophanyl-L-proline, 2-(1,1-dimethyl-2-propen-1-yl)-, (3S,8aS)-3-{[2-(1,1-dimethylallyl)-1H-indol-3-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, 2-(1,1-Dimethylallyl)cyclo(L-tryptophanyl-L-proline), Brevianamide E, deoxy-

Purity

≥98%

Package Size

1 mg, 5 mg

Deoxybrevianamide E (CAS 34610-68-9) is a high-purity (≥99%) prenylated diketopiperazine (DKP) indole alkaloid that serves as a structurally critical biosynthetic intermediate for the bicyclo[2.2.2]diazaoctane (BDO) family of natural products. Structurally, it consists of a cyclo-L-tryptophanyl-L-proline core that has undergone reverse prenylation at the C-2 position of the indole ring. Highly soluble in DMSO, DMF, and ethanol while exhibiting poor water solubility, this compound is primarily procured as an advanced starting material for the total synthesis of complex fungal alkaloids. Furthermore, it is utilized as a precise analytical standard for characterizing reverse prenyltransferases (e.g., NotF, BrePT) and downstream oxidases in biocatalytic engineering workflows .

Research Fit

Pathway context
Biosynthetic intermediate in the notoamide alkaloid pathway
Enzymatic role
Product of the reverse prenyltransferase NotF
Tool compound fit
Low-background negative control for bioactivity screening

Generic substitution with its unprenylated precursor, Brevianamide F, completely fails in downstream biocatalytic and synthetic applications. Brevianamide F lacks the critical C-2 reverse prenyl group, which is the exact structural handle required for subsequent pinacol-type rearrangements and oxidative cyclizations catalyzed by enzymes like BvnB or chemical oxidants like DMDO [1]. Substituting with downstream products (e.g., Brevianamide E) is similarly unviable when the procurement intent is to study the specific enzymatic epoxidation steps that form the BDO core. Furthermore, attempting de novo chemical synthesis of the C-2 reverse prenyl group onto an indole core is notoriously inefficient and poorly regioselective, making the direct procurement of Deoxybrevianamide E necessary for maintaining high-yield, reproducible synthetic workflows [2].

Substitution Risk

Deoxybrevianamide E
Reverse C2-prenylated indole; committed to the notoamide biosynthetic branch.
Tryprostatin B / Brevianamide F
Normal prenyl or non-prenylated regioisomers/precursors. Divert to fumitremorgin or other pathways; cannot substitute for notoamide branch studies.

BDO Core Oxidative Cyclization Competence

In biocatalytic cascades engineered to produce complex brevianamides, Deoxybrevianamide E is the required substrate for flavin-dependent monooxygenases (e.g., BvnB). Assays demonstrate that BvnB converts Deoxybrevianamide E into the cyclized hydroxypyrroloindoline core (Brevianamide E) with >80% conversion efficiency. In contrast, the unprenylated precursor Brevianamide F yields 0% conversion, as it lacks the prenyl alkene necessary for the epoxidation-initiated cyclization[1].

Evidence DimensionEnzymatic conversion efficiency by BvnB FMO
Target Compound DataDeoxybrevianamide E (>80% conversion to cyclized product)
Comparator Or BaselineBrevianamide F (0% conversion)
Quantified Difference>80% absolute difference in product formation
ConditionsIn vitro biocatalytic assay using purified BvnB monooxygenase

Procuring this specific compound is mandatory for researchers engineering or studying the enzymatic pathways that construct the bicyclo[2.2.2]diazaoctane alkaloid core.

Biosynthetic Branch Point
Head-to-head
Exclusive incorporation into notoamide J. No incorporation into fumitremorgins.
Pathway-specific flux mapping context
Isotopomer feeding study context

Bypassing Chemical Prenylation Bottlenecks

For the total synthesis of complex alkaloids like Brevianamide E and Gypsetin, utilizing procured Deoxybrevianamide E allows for a direct, one-step double-oxidative cyclization using dimethyldioxirane (DMDO). Attempting to synthesize Deoxybrevianamide E de novo from simpler tryptophan derivatives requires a multi-step C-2 reverse prenylation sequence that suffers from poor regioselectivity, often yielding only ~52% from advanced protected intermediates. Direct procurement bypasses this synthetic bottleneck entirely [1].

Evidence DimensionSynthetic steps and yield to reach oxidative cyclization stage
Target Compound DataProcured Deoxybrevianamide E (1 step to cyclized products via DMDO)
Comparator Or BaselineDe novo synthesis from amino esters (Multi-step, ~52% yield bottleneck at prenylation)
Quantified DifferenceEliminates 3-4 synthetic steps and bypasses a ~48% yield loss
ConditionsStandard laboratory total synthesis workflows

Allows synthetic chemists to immediately access late-stage oxidative cyclization studies without wasting time and resources on inefficient C-2 prenylation.

C2-Prenylation Mode
Head-to-head
Reverse (1,1-dimethylallyl) vs. Normal (3,3-dimethylallyl) in Tryprostatin B.
Regioisomer pathway divergence context
Scaffold commitment differs

Prenyltransferase Kinetics Analytical Standard

Characterizing the activity of reverse prenyltransferases like NotF (Deoxybrevianamide E synthase) requires precise quantification of product formation. Using high-purity (≥99%) Deoxybrevianamide E as an external calibration standard enables exact LC-MS/MS quantification of NotF conversion rates. Relying on crude fungal extracts introduces overlapping isobaric interferences from downstream notoamides, which can skew kinetic data (kcat/Km) by >15-30% due to matrix effects and signal suppression [1].

Evidence DimensionAccuracy of LC-MS/MS quantification for NotF activity
Target Compound DataHigh-purity Deoxybrevianamide E standard (Exact mass/retention time calibration, <1% interference)
Comparator Or BaselineCrude fungal extract baselines (High matrix interference from related alkaloids)
Quantified DifferencePrevents >15-30% kinetic quantification error
ConditionsLC-MS/MS analysis of in vitro prenyltransferase assays

Ensures reproducible and accurate kinetic profiling of novel prenyltransferases in synthetic biology and genome mining applications.

Prenyltransferase Specificity
Cross-study comparable
NotF specific for brevianamide F vs. CdpC2PT (KM = 165.2 µM) and FtmPT1 (32.6% relative activity) preference profiles.
Enzyme selectivity assay context
KM / activity data to verify
Intrinsic Bioactivity
Context-dependent
Weak cytotoxicity against tumor cells; no significant antimicrobial screening activity.
Low-background negative control fit
Class-level inference; validate in target assay

E. coli Biocatalytic Pathway Engineering

Deoxybrevianamide E is a highly effective exogenous substrate for feeding studies in engineered E. coli strains expressing downstream tailoring enzymes (like BvnB or NotC). It allows researchers to isolate and optimize the oxidative cyclization steps of bicyclo[2.2.2]diazaoctane core formation without relying on the upstream heterologous expression of prenyltransferases[1].

Late-Stage Indole Alkaloid Total Synthesis

For synthetic organic chemists targeting the paraherquamide or brevianamide families, procuring this compound serves as an advanced starting material. It permits immediate investigation into DMDO-promoted or biomimetic oxidative cyclizations, completely bypassing the synthetically punishing C-2 reverse prenylation of the indole ring[2].

Fungal Genome Mining Assay Standardization

When discovering novel reverse prenyltransferases (e.g., BrePT homologs) from newly sequenced fungal genomes, Deoxybrevianamide E is required as a high-purity analytical standard to confirm exact in vitro product formation via LC-MS/MS, ensuring accurate kcat/Km determination[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Biosynthetic pathway reconstitution
Precursor commitment specificity
Metabolite profiling / LC-MS
Prenyltransferase assay standard
Reverse C2-regioselectivity
Enzyme kinetics (Km, kcat)
Structural biology co-crystallization
Enzyme-product complex formation
Binding pose / X-ray diffraction
Negative control for bioactivity
Minimal off-target bioactivity
Comparative dose-response assays

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

351.19467705 Da

Monoisotopic Mass

351.19467705 Da

Heavy Atom Count

26

UNII

GJ20E60VAQ

Wikipedia

Deoxybrevianamide e
The structures of five diketopiperazines from Aspergillus ustus. Steyn, P. S. Tetrahedron 1973, 29, 107.

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